1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro-

Physicochemical profiling Chromatography method development Solubility optimization

1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- (CAS 103248-26-6) is a synthetic, small-molecule benzimidazole derivative featuring a 6-nitro substituent on the benzimidazole core and an N-(4-ethoxyphenyl) group attached via a methanamine linker. Its molecular formula is C₁₆H₁₆N₄O₃ with a molecular weight of 312.32 g/mol; predicted density is 1.32 g/cm³ and predicted boiling point is 554.8 °C at 760 mmHg.

Molecular Formula C16H16N4O3
Molecular Weight 312.32 g/mol
CAS No. 103248-26-6
Cat. No. B009392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro-
CAS103248-26-6
Synonyms1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro-
Molecular FormulaC16H16N4O3
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H16N4O3/c1-2-23-14-6-3-12(4-7-14)17-10-19-11-18-15-8-5-13(20(21)22)9-16(15)19/h3-9,11,17H,2,10H2,1H3
InChIKeyZWVOMWFQLYCDSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- (CAS 103248-26-6): Core Physicochemical and Structural Baseline for Benzimidazole Research Procurement


1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- (CAS 103248-26-6) is a synthetic, small-molecule benzimidazole derivative featuring a 6-nitro substituent on the benzimidazole core and an N-(4-ethoxyphenyl) group attached via a methanamine linker. Its molecular formula is C₁₆H₁₆N₄O₃ with a molecular weight of 312.32 g/mol; predicted density is 1.32 g/cm³ and predicted boiling point is 554.8 °C at 760 mmHg . As a member of the 6-nitrobenzimidazole class, this compound serves as a versatile scaffold or intermediate in medicinal chemistry research, particularly for programs exploring phosphodiesterase inhibition, opioid receptor pharmacology, and kinase-targeted therapeutics [1]. Its specific substitution pattern differentiates it from other benzimidazole analogs and makes it a valuable comparator in structure-activity relationship (SAR) studies.

1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- (CAS 103248-26-6): Why In-Class Benzimidazole Analogs Cannot Be Casually Substituted


Within the 6-nitrobenzimidazole chemotype, minor alterations to the N1-substituent profoundly impact physicochemical properties, reactivity, and target engagement. Simply replacing 1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- with the methoxy analog (N-(4-methoxyphenyl)-6-nitro-1H-benzimidazole-1-methanamine) or the unsubstituted phenyl variant (6-nitro-N-phenyl-1H-benzimidazole-1-methanamine, CAS 103248-21-1) introduces quantifiable shifts in lipophilicity, steric bulk, and hydrogen-bonding capacity that can alter cellular permeability, metabolic stability, or synthetic compatibility [1]. The ethoxy group's extended alkyl chain provides a distinct hydrophobic footprint compared to the methoxy or hydrogen-substituted comparators, which is critical for achieving the desired fit in hydrophobic enzyme pockets or for modulating physicochemical properties such as logP and aqueous solubility . Generic substitution without head-to-head data therefore risks compromising the specific performance characteristic that the ethoxy-bearing variant was designed to deliver.

1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- (CAS 103248-26-6): Quantitative Differentiation Evidence versus Closest Analogs


Physicochemical Differentiation: Density, Boiling Point, and Lipophilicity Versus the Methoxy Analog

The target compound exhibits distinct physicochemical properties compared to its closely related methoxy analog, 1H-Benzimidazole-1-methanamine, N-(4-methoxyphenyl)-6-nitro-. The predicted density of the ethoxy derivative is 1.32 g/cm³, and its predicted boiling point is 554.8 °C at 760 mmHg . In contrast, the methoxy analog (C₁₅H₁₄N₄O₃, MW 298.30 g/mol) is expected to have a lower boiling point due to reduced molecular weight and weaker van der Waals interactions. The additional methylene unit in the ethoxy group increases the calculated logP by approximately 0.5–0.7 units, as inferred from the difference in fragment-based logP contributions between methoxy and ethoxy substituents, impacting reversed-phase chromatographic retention and tissue distribution potential [1]. These differences are critical for analytical method development, where retention time shifts can compromise chromatographic separation or mass spectrometric detection.

Physicochemical profiling Chromatography method development Solubility optimization

Steric and Hydrogen-Bonding Topology Divergence from the N-Phenyl Analog

Compared to 6-nitro-N-phenyl-1H-benzimidazole-1-methanamine (CAS 103248-21-1), the 4-ethoxyphenyl substituent in the target compound introduces a hydrogen-bond acceptor (the ethoxy oxygen) at a defined distance from the benzimidazole core. This creates a distinct three-dimensional pharmacophore: the O–CH₂–CH₃ group extends approximately 2.5 Å beyond the phenyl ring plane and presents an sp³-hybridized oxygen capable of acting as a hydrogen-bond acceptor in hydrophobic enzyme pockets . The N-phenyl analog lacks this additional H-bond acceptor, which can result in differential binding affinity or selectivity for targets such as phosphodiesterases or kinases where a polar interaction at that location is required [1]. In silico docking studies of nitrobenzimidazole scaffolds have demonstrated that the ethoxy oxygen can form a key hydrogen bond with a conserved active-site threonine residue in PDE4, a contact absent for the unsubstituted phenyl comparator.

Structure-based drug design Molecular docking Target selectivity

Nitro Group Electronic Effects and Reductive Stability Compared to 5-Nitro Regioisomer

The 6-nitro substitution pattern on the benzimidazole ring imparts distinct electronic properties compared to the 5-nitro regioisomer found in etonitazene and related opioids. In the 6-nitro isomer, the nitro group is conjugated with the imidazole ring's π-system differently, affecting the electron density at the N1 position and consequently the reactivity of the methanamine linker. Published SAR on 6-nitrobenzimidazole PDE inhibitors indicates that this isomer exhibits IC₅₀ values ranging from 1.5 to 294 µM, with the most active member (compound 30) achieving an IC₅₀ of 1.5 ± 0.043 µM, superior to EDTA (IC₅₀ = 274 ± 0.007 µM) [1]. The target compound, while not explicitly tested in that study, shares the 6-nitro pharmacophore that was associated with superior activity relative to the 5-nitro series. Additionally, the 6-nitro group is more susceptible to reductive metabolism to the corresponding amine, a pathway that the 5-nitro isomer may resist due to steric shielding; this differential chemical stability is relevant for in vivo probe design where metabolite formation must be controlled [2].

Electron-withdrawing group effects Reductive metabolism Chemical stability

1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- (CAS 103248-26-6): High-Value Application Scenarios Supported by Evidence


Chromatographic Method Development and Analytical Standardization for Benzimidazole Profiling

The distinct physicochemical properties of 1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- (density 1.32 g/cm³, boiling point 554.8 °C, elevated logP) make it an ideal retention-time marker for reversed-phase HPLC method development . Its chromatographic behavior differs from the methoxy and phenyl analogs, allowing laboratories to use the compound as a system suitability standard when optimizing mobile-phase gradients for complex benzimidazole mixtures. The compound's UV-active nitro chromophore (λmax ~320 nm) provides strong absorbance for sensitive detection, facilitating its use as an internal standard in quantitative LC-MS workflows.

SAR Probe for Mapping Hydrophobic Sub-Pocket Interactions in PDE and Kinase Targets

The presence of the 4-ethoxyphenyl substituent, which extends beyond the phenyl ring and provides an additional hydrogen-bond acceptor, positions this compound as a valuable tool for probing extended hydrophobic pockets in PDE4 and related enzymes . In a study of 6-nitrobenzimidazole PDE inhibitors, compounds with optimized substitution at the N1 position achieved IC₅₀ values as low as 1.5 µM, demonstrating that subtle structural modifications profoundly impact inhibitory potency [1]. Researchers can use this compound as an intermediate in focused libraries to explore the SAR of the distal region of the active site, where the ethoxy group's unique steric and electronic characteristics cannot be replicated by simpler analogs.

Reference Standard for Nitroreductase-Mediated Bioreductive Prodrug Design

The 6-nitro substitution pattern confers a lower LUMO energy relative to the 5-nitro regioisomer, increasing susceptibility to enzymatic reduction by nitroreductases . This property makes the compound a suitable model substrate for investigating bioreductive prodrug activation, where the nitro group is reduced to the corresponding amine to release a cytotoxic agent. The compound's defined structure and the well-characterized reductive chemistry of 6-nitrobenzimidazoles facilitate quantitative kinetic studies, while the methanamine linker allows for further conjugation to pro-moieties via standard amide coupling chemistry.

Synthetic Intermediate for Advanced Benzimidazole-Derived Opioid and Neurological Research Tools

As a close structural relative of the etonitazene class of synthetic opioids, 1H-Benzimidazole-1-methanamine, N-(4-ethoxyphenyl)-6-nitro- can serve as a key intermediate or comparator in forensic and pharmacological research . Its distinct methanamine linker (as opposed to the ethanamine linker in etonitazene) alters the distance and geometry between the benzimidazole core and the phenyl ring, potentially impacting opioid receptor subtype selectivity. This compound is therefore valuable for synthesizing novel nitazene analogs for structure-activity profiling at μ, δ, and κ opioid receptors, helping to clarify the pharmacophoric requirements for analgesic potency versus respiratory depression.

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